



Oregon Green 488 Carboxylic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	OG 488, acid	
Cat. No.:	B15142037	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a bright, green-fluorescent dye that serves as a robust tool in a multitude of biological research and drug development applications. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a lower pKa, making its fluorescence essentially pH-insensitive within the physiological range.[1][2][3][4][5] [6] This guide provides an in-depth overview of the spectral properties, experimental protocols, and key applications of Oregon Green 488 carboxylic acid and its derivatives.

Core Spectral Properties

The spectral characteristics of Oregon Green 488 make it an excellent choice for fluorescence microscopy, flow cytometry, and other fluorescence-based assays. It is well-suited for excitation by the 488 nm laser line.[7] The key spectral properties are summarized in the table below.



Property	Value	Notes
Excitation Maximum (λex)	~496 nm	Ranges from 490-498 nm have been reported.[1][2][5][8][9][10][11][12][13][14]
Emission Maximum (λem)	~524 nm	Ranges from 514-526 nm have been reported.[1][2][5][8][9][10][11][12][13][14]
Molar Extinction Coefficient (ε)	~76,000-85,000 cm ⁻¹ M ⁻¹	[1][3][13]
Fluorescence Quantum Yield (Φ)	~0.91	[15]
Fluorescence Lifetime (τ)	~4.1 ns	Measured in pH 9.0 buffer at 20°C.[16]
рКа	~4.7	This low pKa makes its fluorescence largely independent of pH in the physiological range (pH 6-8). [1][2][3][4][5][7][11][17]

Experimental Protocols

Oregon Green 488 carboxylic acid and its amine-reactive succinimidyl ester derivatives are widely used for covalent labeling of proteins, antibodies, and other biomolecules.

Protein Labeling with Oregon Green 488 Succinimidyl Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

- Protein solution (2 mg/mL in amine-free buffer, e.g., PBS)
- Oregon Green 488 carboxylic acid, succinimidyl ester (SE)



- 1 M Sodium bicarbonate solution (pH ~8.3)
- Purification column (e.g., gel filtration)

Procedure:

- Prepare Protein Solution: Ensure the protein is at a concentration of approximately 2 mg/mL in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris or glycine), it should be exchanged by dialysis or another method.[9]
- Adjust pH: For efficient labeling, the pH of the protein solution should be raised to between
 7.5 and 8.5. Add 50 μL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL protein solution.
 [9]
- Prepare Reactive Dye: Allow a vial of the Oregon Green 488 succinimidyl ester to warm to room temperature.[9]
- Labeling Reaction: Transfer the pH-adjusted protein solution to the vial of reactive dye. Cap the vial and invert it several times to dissolve the dye. Stir the reaction mixture for 1 hour at room temperature, protected from light.[9]
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.
- Storage: Store the labeled protein conjugate at 4°C, protected from light. For long-term storage, it can be divided into aliquots and frozen at -20°C.[9]

Cell Staining with CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester

This cell-permeant dye is useful for tracking cell proliferation. Inside the cell, esterases cleave the acetate groups, and the dye covalently binds to intracellular amines.

Materials:

• Single-cell suspension in a protein-free, amine-free physiological buffer (e.g., PBS)



- CellTrace™ Oregon Green™ 488 Carboxylic Acid Diacetate, Succinimidyl Ester (Carboxy-DFFDA, SE)
- Anhydrous DMSO
- Complete cell culture medium

Procedure:

- Prepare Dye Stock Solution: Immediately before use, dissolve the CellTrace[™] dye in anhydrous DMSO to create a stock solution.
- Prepare Staining Solution: Dilute the stock solution in PBS or another appropriate buffer to a final working concentration, typically between 1-10 μM.
- Cell Staining: Add the staining solution to the single-cell suspension and mix gently. Incubate for 20 minutes at 37°C, agitating the cells gently during this time.[18]
- Quench and Wash: To stop the reaction, add serum or BSA (at least 1%) to scavenge any
 unreacted dye.[18] Centrifuge the cells, wash them once with complete medium, and then
 resuspend them in fresh complete medium.
- De-esterification: Incubate the cells for an additional 10-20 minutes to allow for the complete removal of acetate groups by intracellular esterases.[18] The cells are now ready for analysis.

Visualizing the Workflow

The following diagrams illustrate the key steps in the protein labeling and cell staining processes.



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Protein Labeling Workflow with Oregon Green 488 SE.





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Cell Staining Workflow using CellTrace™ Oregon Green™ 488.

Applications in Research and Development

The favorable spectral properties and versatility of Oregon Green 488 carboxylic acid and its derivatives make them suitable for a wide array of applications, including:

- Immunofluorescence: Labeling primary or secondary antibodies for the detection of specific cellular targets.
- Cell Proliferation and Tracking: Monitoring cell division and migration over time.[17][18][19]
- Fluorescence Anisotropy: Measuring protein-protein and protein-nucleic acid interactions.[13]
 [16]
- Calcium Imaging: As a component of calcium indicators like Oregon Green BAPTA-1.[20]
- pH Sensing in Acidic Organelles: While pH-insensitive at physiological pH, its fluorescence is pH-dependent in more acidic environments, allowing for the study of acidic organelles.[7][11]

In conclusion, Oregon Green 488 carboxylic acid is a high-performance fluorescent probe that offers significant advantages over traditional dyes like fluorescein, making it an indispensable tool for modern biological and biomedical research.

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